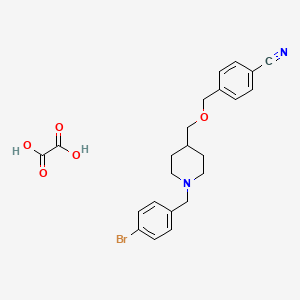

4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Description

Properties

IUPAC Name |

4-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O.C2H2O4/c22-21-7-5-18(6-8-21)14-24-11-9-20(10-12-24)16-25-15-19-3-1-17(13-23)2-4-19;3-1(4)2(5)6/h1-8,20H,9-12,14-16H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOGNNABZRDGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate typically involves multiple steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the bromobenzyl group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the piperidine derivative.

Attachment of the benzonitrile group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts.

Oxalate formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with the bromobenzyl group under basic conditions.

Major Products

Oxidation: Products may include piperidine N-oxides.

Reduction: Products include primary amines.

Substitution: Products vary depending on the nucleophile used, such as substituted piperidines.

Scientific Research Applications

4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: Its derivatives are evaluated for their biological activities, including antimalarial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.

Pathways Involved: The compound can influence signaling pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share core piperidine and benzonitrile motifs but differ in substituents, linkers, and pharmacological profiles:

*Calculated based on molecular formulas.

Key Comparison Points

Substituent Effects on Physicochemical Properties

- 4-Bromobenzyl vs. 3-Fluoropropyl (CAS 180847-28-3):

The bromine atom in the target compound increases molecular weight and lipophilicity compared to the fluorine atom in CAS 180847-28-3. Fluorine’s electronegativity may improve metabolic stability, whereas bromine’s bulkiness could enhance receptor binding specificity . - Oxalate vs. Succinate Salts (Compound 27b):

Both salts improve aqueous solubility, but oxalate salts are generally more acidic, which may influence formulation stability .

Heterocyclic Appendages

- The target compound lacks such heterocycles, suggesting divergent pharmacological targets.

Commercial Viability

Biological Activity

4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate, with the CAS number 1396845-26-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is with a molecular weight of 489.4 g/mol. Its structure includes a piperidine ring, a bromobenzyl group, and a benzonitrile moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1396845-26-3 |

| Molecular Formula | C23H25BrN2O5 |

| Molecular Weight | 489.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

The biological activity of this compound is primarily linked to its effects on various cellular pathways and physiological processes. Preliminary studies suggest it may exhibit:

- Antimicrobial Properties : Potential inhibition of bacterial growth.

- Anticancer Effects : Indications of cytotoxicity against certain cancer cell lines.

- Neuroprotective Effects : Possible modulation of neurotransmitter systems.

Research indicates that the compound may interact with specific receptors or enzymes in the body, influencing pathways related to cell proliferation, apoptosis, and inflammation.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that compounds similar to this compound showed significant cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

-

Neuroprotective Effects :

- Research involving animal models indicated that the compound might protect against neurodegenerative changes by modulating oxidative stress and inflammatory responses in neuronal tissues.

-

Antimicrobial Properties :

- In vitro assays revealed that the compound exhibited activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

Table: Summary of Biological Activities

| Activity Type | Model/Methodology | Findings |

|---|---|---|

| Anticancer | MCF-7 Cell Line | Induced apoptosis; IC50 = 12 µM |

| Neuroprotection | Rodent Model | Reduced oxidative stress markers |

| Antimicrobial | Disk Diffusion Method | Inhibited growth of Staphylococcus aureus |

Q & A

Q. What are the key structural features of this compound, and how are they confirmed experimentally?

The compound contains a piperidine ring substituted with a 4-bromobenzyl group, a methoxymethyl linker, and a benzonitrile moiety. Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons from the bromobenzyl group at δ 7.2–7.4 ppm) and carbon types (e.g., nitrile carbon at ~110 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ peak matching C22H24BrN2O2).

- X-ray crystallography (if available): Resolves bond angles and stereochemistry .

Q. What synthetic routes are reported for this compound?

A typical route involves:

- Step 1 : Alkylation of piperidin-4-ylmethanol with 4-bromobenzyl chloride to form the 1-(4-bromobenzyl)piperidin-4-ylmethanol intermediate.

- Step 2 : Etherification with methyl benzonitrile derivative via Mitsunobu or nucleophilic substitution.

- Step 3 : Salt formation with oxalic acid to improve crystallinity. Key reagents include triphenylphosphine (for Mitsunobu) and dichloromethane as a solvent .

Advanced Research Questions

Q. How can synthetic yield be optimized given steric hindrance at the piperidine nitrogen?

Steric challenges during benzylation of the piperidine ring can be mitigated by:

- Temperature control : Slow addition of 4-bromobenzyl chloride at 0–5°C to reduce side reactions.

- Catalytic agents : Use of KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Alternative leaving groups : Replacing chloride with tosylate or mesylate for faster displacement .

Q. How are contradictions in spectral data (e.g., unexpected NMR shifts) resolved during characterization?

Discrepancies between predicted and observed spectra may arise from:

- Dynamic effects : Rotamers in the piperidine ring can split peaks; variable-temperature NMR clarifies this.

- Solvent polarity : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding or aggregation.

- Computational validation : Density Functional Theory (DFT) simulations predict chemical shifts for comparison .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how are they designed?

- Antimicrobial activity : Disk diffusion assays (as in ) against Gram-positive/negative bacteria, with ampicillin as a control.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC50 values.

- Mechanistic studies : Competitive binding assays (e.g., fluorescence polarization) if targeting receptors like sigma-1 .

Q. How can solubility challenges in aqueous buffers be addressed for pharmacological studies?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility.

- Salt selection : Oxalate salt improves water solubility compared to free base.

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles .

Methodological Considerations

Q. What purification strategies are effective for isolating this compound with high polarity?

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol).

- Recrystallization : Ethanol/water mixtures yield pure oxalate salt.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing .

Q. How is stability assessed under varying storage conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) over 4 weeks.

- Analytical monitoring : Track decomposition via HPLC-UV at 254 nm and LC-MS for degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.